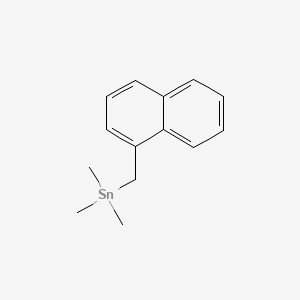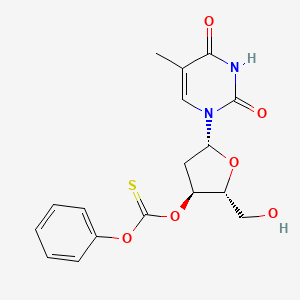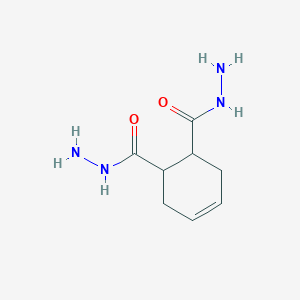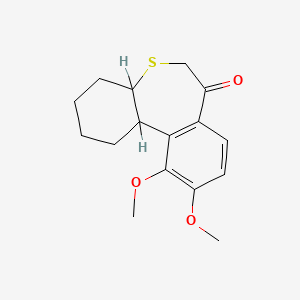
Stannane, trimethyl(1-naphthalenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, trimethyl(1-naphthalenylmethyl)-: is an organotin compound with the molecular formula C14H18Sn and a molecular weight of 305.003 g/mol . This compound is characterized by the presence of a tin atom bonded to three methyl groups and a 1-naphthalenylmethyl group. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of stannane, trimethyl(1-naphthalenylmethyl)- typically involves the reaction of trimethyltin chloride with 1-naphthalenylmethyl lithium or 1-naphthalenylmethyl Grignard reagent . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions .
Industrial Production Methods: While specific industrial production methods for stannane, trimethyl(1-naphthalenylmethyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification techniques such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Stannane, trimethyl(1-naphthalenylmethyl)- can undergo oxidation reactions, where the tin atom is oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: This compound can also participate in reduction reactions, where the tin atom is reduced to lower oxidation states. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can undergo substitution reactions, where one or more of the methyl groups or the 1-naphthalenylmethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, halogens (e.g., chlorine, bromine)
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, organometallic reagents (e.g., Grignard reagents)
Major Products Formed:
Oxidation: Oxidized tin compounds (e.g., tin oxides)
Reduction: Reduced tin compounds (e.g., tin hydrides)
Substitution: Substituted organotin compounds with various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: Stannane, trimethyl(1-naphthalenylmethyl)- is used as a reagent in organic synthesis, particularly in stannylation reactions . It serves as a precursor for the synthesis of other organotin compounds and is used in cross-coupling reactions to form carbon-tin bonds .
Biology and Medicine: Organotin compounds, including stannane, trimethyl(1-naphthalenylmethyl)-, have been studied for their biological activity . They exhibit antimicrobial and antifungal properties and are being investigated for potential use in pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of polymers and plastics . It acts as a catalyst in polymerization reactions and is used to improve the properties of materials such as PVC (polyvinyl chloride) .
Wirkmechanismus
The mechanism of action of stannane, trimethyl(1-naphthalenylmethyl)- involves its ability to participate in radical reactions . The tin atom in the compound can form radicals that react with other molecules, leading to the formation of new chemical bonds. This radical formation is facilitated by the relatively weak bond between tin and hydrogen, which can cleave homolytically . The compound’s affinity for sulfur also plays a role in its reactivity, making it useful in various sulfur-related reactions .
Vergleich Mit ähnlichen Verbindungen
Stannane, trimethyl-1-naphthalenyl-: (C13H16Sn)
Stannane, trimethyl(2-naphthalenylmethyl)-: (CAS 61760-08-5)
Comparison: Stannane, trimethyl(1-naphthalenylmethyl)- is unique due to the presence of the 1-naphthalenylmethyl group , which imparts specific chemical properties and reactivity . In comparison, stannane, trimethyl-1-naphthalenyl- and stannane, trimethyl(2-naphthalenylmethyl)- have different structural arrangements and molecular weights , leading to variations in their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
51220-36-1 |
|---|---|
Molekularformel |
C14H18Sn |
Molekulargewicht |
305.00 g/mol |
IUPAC-Name |
trimethyl(naphthalen-1-ylmethyl)stannane |
InChI |
InChI=1S/C11H9.3CH3.Sn/c1-9-5-4-7-10-6-2-3-8-11(9)10;;;;/h2-8H,1H2;3*1H3; |
InChI-Schlüssel |
KIURRESVUTZSIP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















